molecular formula C19H18O7 B073895 3-Hydroxy-3',4',5,7-tetramethoxyflavone CAS No. 1244-78-6

3-Hydroxy-3',4',5,7-tetramethoxyflavone

Cat. No.: B073895
CAS No.: 1244-78-6
M. Wt: 358.3 g/mol
InChI Key: AAASNKNLMQBKFV-UHFFFAOYSA-N
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Description

QUERCETIN 5,7,3’,4’-TETRAMETHYL ETHER, also known as Retusin, is a naturally occurring flavonoid derivative. It is a tetramethoxyflavone, which means it has four methoxy groups attached to its flavonoid backbone. This compound is found in various plants and has been studied for its potential biological activities, including antiviral and anti-inflammatory properties .

Scientific Research Applications

QUERCETIN 5,7,3’,4’-TETRAMETHYL ETHER has a wide range of scientific research applications:

Safety and Hazards

The compound is classified as Acute Tox. 3 Oral, which means it is toxic if swallowed . It is also classified as a combustible substance .

Future Directions

While there are studies on the therapeutic properties of 3’-Hydroxy-5,6,7,4’-tetramethoxyflavone, more research is needed to fully understand its potential benefits and risks .

Preparation Methods

Synthetic Routes and Reaction Conditions

QUERCETIN 5,7,3’,4’-TETRAMETHYL ETHER can be synthesized through the methylation of quercetin. The process involves reacting quercetin with methyl iodide in the presence of a base, such as potassium carbonate, under reflux conditions. This reaction results in the substitution of hydroxyl groups with methoxy groups, forming the tetramethyl ether derivative .

Industrial Production Methods

Industrial production of QUERCETIN 5,7,3’,4’-TETRAMETHYL ETHER typically follows the same synthetic route as laboratory synthesis but on a larger scale. The process involves the use of larger reactors and more efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

QUERCETIN 5,7,3’,4’-TETRAMETHYL ETHER undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinones, dihydro derivatives, and substituted flavonoids, depending on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

QUERCETIN 5,7,3’,4’-TETRAMETHYL ETHER is unique due to its specific methylation pattern, which enhances its stability and bioavailability compared to its parent compound, quercetin. This structural modification also influences its interaction with molecular targets, leading to distinct biological activities .

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-3-hydroxy-5,7-dimethoxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18O7/c1-22-11-8-14(25-4)16-15(9-11)26-19(18(21)17(16)20)10-5-6-12(23-2)13(7-10)24-3/h5-9,21H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAASNKNLMQBKFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=C(C(=O)C3=C(O2)C=C(C=C3OC)OC)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40154319
Record name 3-Hydroxy-3',4',5,7-tetramethoxyflavone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40154319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1244-78-6
Record name Quercetin 5,7,3′,4′-tetramethyl ether
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1244-78-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Hydroxy-3',4',5,7-tetramethoxyflavone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001244786
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC102049
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102049
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Hydroxy-3',4',5,7-tetramethoxyflavone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40154319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AVERIONOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UUX3TU2JXT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What computational chemistry techniques were employed to study 3-hydroxy-3',4',5,7-tetramethoxyflavone?

A1: The researchers utilized spectroscopic investigations, Hirshfeld surface analysis, and molecular docking studies to characterize this compound. [, ] Hirshfeld surface analysis can provide insights into intermolecular interactions, while molecular docking simulations help predict the binding affinities and interactions of the compound with potential drug targets.

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